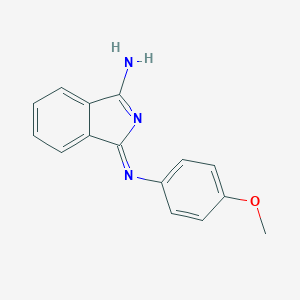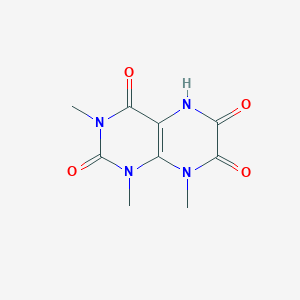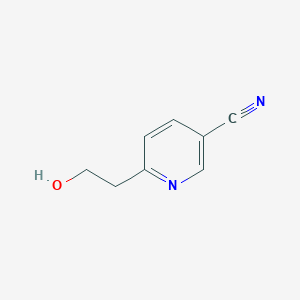![molecular formula C17H26O2 B009615 [(1R,4aS)-1-methyl-7-propan-2-ylidene-1,2,3,4,5,6-hexahydronaphthalen-4a-yl]methyl acetate CAS No. 110299-91-7](/img/structure/B9615.png)
[(1R,4aS)-1-methyl-7-propan-2-ylidene-1,2,3,4,5,6-hexahydronaphthalen-4a-yl]methyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(1R,4aS)-1-methyl-7-propan-2-ylidene-1,2,3,4,5,6-hexahydronaphthalen-4a-yl]methyl acetate is a novel eudesmane sesquiterpene identified from the Mediterranean soft coral species, Alcyonium coralloides . This compound is part of a group of bioactive terpenoids produced by marine organisms, particularly soft corals, which are known for their diverse molecular structures and potential biological activities .
Méthodes De Préparation
The preparation of [(1R,4aS)-1-methyl-7-propan-2-ylidene-1,2,3,4,5,6-hexahydronaphthalen-4a-yl]methyl acetate involves the extraction and isolation from the soft coral Alcyonium coralloides. The absolute stereochemistry of this compound was determined using the exciton-coupling method and confirmed by Circular Dichroism spectra
Analyse Des Réactions Chimiques
[(1R,4aS)-1-methyl-7-propan-2-ylidene-1,2,3,4,5,6-hexahydronaphthalen-4a-yl]methyl acetate, like other sesquiterpenes, can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen. Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: This reaction involves the replacement of one functional group with another. Halogenation, for example, can be achieved using reagents like chlorine or bromine.
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation of this compound could yield various oxygenated derivatives, while reduction might produce different hydrogenated forms.
Applications De Recherche Scientifique
[(1R,4aS)-1-methyl-7-propan-2-ylidene-1,2,3,4,5,6-hexahydronaphthalen-4a-yl]methyl acetate has shown potential in various scientific research applications, including:
Mécanisme D'action
The exact mechanism of action of [(1R,4aS)-1-methyl-7-propan-2-ylidene-1,2,3,4,5,6-hexahydronaphthalen-4a-yl]methyl acetate is not fully understood. like other sesquiterpenes, it is believed to interact with various molecular targets and pathways. These interactions may involve binding to specific receptors or enzymes, leading to modulation of biological processes such as inflammation, microbial growth, or cell proliferation .
Comparaison Avec Des Composés Similaires
[(1R,4aS)-1-methyl-7-propan-2-ylidene-1,2,3,4,5,6-hexahydronaphthalen-4a-yl]methyl acetate is part of a group of eudesmane sesquiterpenes, which also includes Coralloidin A, Coralloidin B, Coralloidin D, and Coralloidin E . These compounds share similar molecular frameworks but differ in their specific functional groups and stereochemistry. The uniqueness of this compound lies in its specific stereochemical configuration and the distinct bioactivities it may exhibit compared to its analogs .
Conclusion
This compound is a fascinating compound with potential applications in various scientific fields. Its unique molecular structure and bioactivity make it a valuable subject for further research and exploration.
Propriétés
Numéro CAS |
110299-91-7 |
|---|---|
Formule moléculaire |
C17H26O2 |
Poids moléculaire |
262.4 g/mol |
Nom IUPAC |
[(1R,4aS)-1-methyl-7-propan-2-ylidene-1,2,3,4,5,6-hexahydronaphthalen-4a-yl]methyl acetate |
InChI |
InChI=1S/C17H26O2/c1-12(2)15-7-9-17(11-19-14(4)18)8-5-6-13(3)16(17)10-15/h10,13H,5-9,11H2,1-4H3/t13-,17-/m1/s1 |
Clé InChI |
SJQIKKDDMGYSNS-CXAGYDPISA-N |
SMILES |
CC1CCCC2(C1=CC(=C(C)C)CC2)COC(=O)C |
SMILES isomérique |
C[C@@H]1CCC[C@]2(C1=CC(=C(C)C)CC2)COC(=O)C |
SMILES canonique |
CC1CCCC2(C1=CC(=C(C)C)CC2)COC(=O)C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


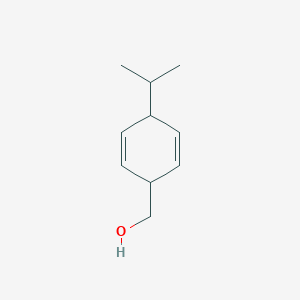
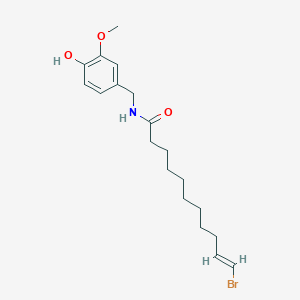
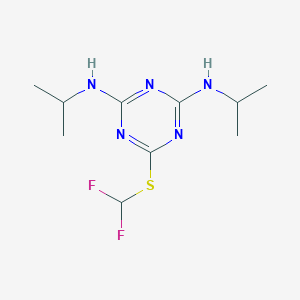
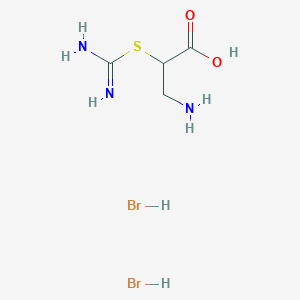
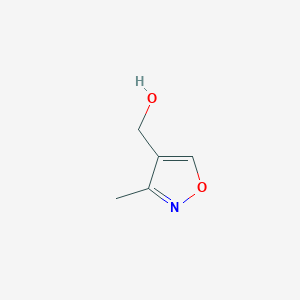
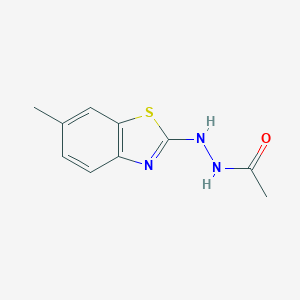
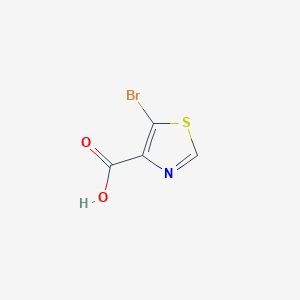
![4-[2,4-bis(2-methylbutan-2-yl)phenoxy]-N-[4-[5-oxo-4-(1-phenyltetrazol-5-yl)sulfanyl-3-pyrrolidin-1-yl-4H-pyrazol-1-yl]phenyl]butanamide](/img/structure/B9549.png)
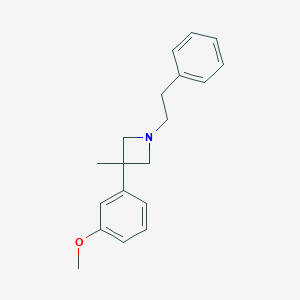
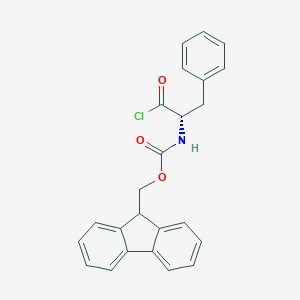
![6-Phenylthieno[3,2-D]pyrimidine-2,4-diamine](/img/structure/B9555.png)
